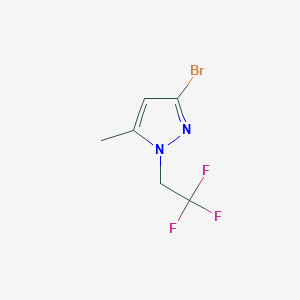
3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole” is a chemical compound with the molecular formula C6H6BrF3N2 . It is a white to yellow solid or colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The ring is substituted with a bromine atom at the 3rd position, a methyl group at the 5th position, and a 2,2,2-trifluoroethyl group at the 1st position .Physical And Chemical Properties Analysis
The physical form of “this compound” is a white to yellow solid, or colorless to yellow liquid . It has a molecular weight of 243.02 .Applications De Recherche Scientifique
Synthesis and Characterization
Research in organometallic chemistry has explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles, demonstrating the regioflexible conversion of heterocyclic starting materials into various isomers and congeners. This includes the manipulation of the pyrazole structure to introduce different functional groups at specific positions, enhancing the molecule's utility in further chemical syntheses. The study by Schlosser et al. (2002) showcases the regioselective functionalization of pyrazoles, highlighting the versatility of these compounds in synthetic chemistry (Schlosser, Volle, Leroux, & Schenk, 2002).
Coordination Chemistry and Material Science
The development of new materials and the exploration of their properties are pivotal areas of research. Compounds like "3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole" often serve as ligands or precursors in the synthesis of coordination complexes with potential applications in catalysis, photophysics, and materials science. For instance, Stagni et al. (2008) reported on the synthesis and characterization of iridium complexes with tetrazolate ligands, illustrating the significant role of the ancillary ligand in tuning the color emission of these complexes. Such studies demonstrate the potential of pyrazole derivatives in the development of advanced materials and optical devices (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).
Chemical Reactivity and Applications
Understanding the chemical reactivity of pyrazole derivatives, including those substituted with bromo and trifluoromethyl groups, is crucial for their application in synthetic organic chemistry. Studies such as the one by Martins et al. (2013) on the versatile precursors for synthesizing pyrazole derivatives through bromination and further functionalization, shed light on the methodological advances in accessing structurally diverse pyrazoles. These compounds can be tailored for specific applications, ranging from organic synthesis to potential industrial applications (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-4-2-5(7)11-12(4)3-6(8,9)10/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMAHJLDBNULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)


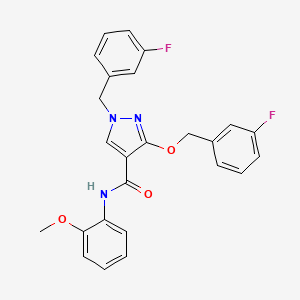

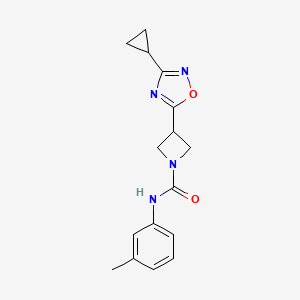
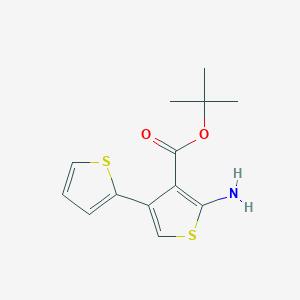
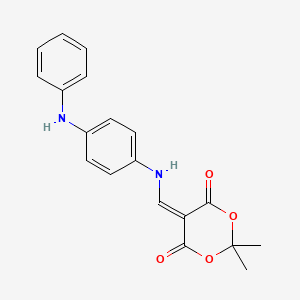


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)